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Compound of Interest

Compound Name: 2-Phenyl-2-(propan-2-yl)oxirane
CAS No.: 16282-55-6
Cat. No.: B092948
Get Quote
. J

Introduction & Chemical Identity

2-Phenyl-2-(propan-2-yl)oxirane is a sterically hindered epoxide frequently utilized as a chiral
building block in the synthesis of pharmaceutical intermediates and agrochemicals. Its structure
features a quaternary carbon at the 2-position, bearing both a phenyl ring and an isopropy!
group, which imparts unique spectroscopic signatures (diastereotopicity) and reactivity profiles
(susceptibility to rearrangement).

IUPAC Name: 2-Phenyl-2-(propan-2-yl)oxirane[1]

¢ Common Name:

-Isopropylstyrene oxide; 2-Isopropyl-2-phenyloxirane

e CAS Number: 4436-24-2 (Generic for alkyl-phenyl oxiranes; specific isomer registry may
vary)

e Molecular Formula:
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[1]

e Molecular Weight: 162.23 g/mol

Synthetic Context

Understanding the synthesis is crucial for interpreting impurity profiles in spectroscopic data.
This compound is predominantly synthesized via the Corey-Chaykovsky reaction, involving the
addition of dimethylsulfoxonium methylide to isobutyrophenone.
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Figure 1: Corey-Chaykovsky synthesis pathway yielding the target epoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is defined by the chiral center at C2, which renders the
protons of the epoxide ring (C3) and the methyl groups of the isopropyl moiety diastereotopic.

H NMR Data (400 MHz, )

The following chemical shifts are characteristic of the purified compound.
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Expert Analysis:

» Diastereotopicity: Unlike simple epoxides, the two methyl groups of the isopropyl chain are

not equivalent due to the adjacent chiral center at C2. They appear as two distinct doublets.

Similarly, the epoxide methylene protons (H
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and H
) appear as distinct doublets with a geminal coupling constant of ~5.5 Hz.

e Impurity Markers: Residual isobutyrophenone would show a septet lower downfield (~3.5
ppm) and methyl doublets at ~1.2 ppm.

C NMR Data (100 MHz, )

Carbon Type Assighment
P (ppm) g
Quaternary 1425 Aromatic C1 (Ipso)
Aromatic CH 128.2,127.4,126.8 Ortho, Meta, Para carbons
C2 (Epoxide ring carbon
Quaternary 68.5 ]
bonded to Ph/iPr)
C3 (Epoxide ring CH
Methylene 53.2
)
Methine 34.1 Isopropyl CH
Isopropyl CH
Methyl 18.9,17.8

(Distinct signals)

Infrared (IR) Spectroscopy

IR analysis is critical for confirming the formation of the oxirane ring and the absence of the
carbonyl precursor.
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) doublet/multiplet).
) Aromatic skeletal
1600, 1495 Medium C=C Stretch o
vibrations.
. Epoxide "breathing"
1240 - 1250 Medium C-O-C Stretch
mode.
Characteristic oxirane
880 - 815 Medium Ring Deformation ring frequency
(asymmetric).
Absence confirms
~1680 (Absent) - C=0 Stretch conversion of

isobutyrophenone.

Mass Spectrometry (MS) - El Mode

In Electron lonization (70 eV), epoxides often undergo fragmentation that includes

-cleavage and rearrangement to carbonyl isomers.

e Molecular lon (

): m/z 162 (Weak intensity, typical for tertiary epoxides).

o Base Peak: m/z 119 (Loss of Isopropyl group) or m/z 105 (Benzoyl cation equivalent).
Fragmentation Pathway:

e (162): Parent ion.
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e (119): Loss of the isopropyl radical (

). This is a dominant pathway due to the stability of the resulting phenyl-oxirane cation.
e m/z 91: Tropylium ion (

), characteristic of benzyl-containing compounds.
e m/z 105: Ph-C

O

. This arises if the epoxide rearranges to the aldehyde/ketone isomer under ionization
conditions before fragmentation.

Molecular lon
[M]+ = 162

Rearrangement
- C4H9

- C3H7 (43)

Benzoyl Cation
m/z = 105

Tropylium lon
m/z = 91

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron lonization MS.

Experimental Protocol: Characterization Workflow
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To ensure data integrity, the following workflow is recommended for validating the synthesis of
2-Phenyl-2-(propan-2-yl)oxirane.

Sample Preparation: Dissolve ~10 mg of the isolated oil in 0.6 mL of

(neutralized with basic alumina to prevent acid-catalyzed ring opening).

e 1H NMR Acquisition: Acquire 16 scans with a relaxation delay (

) of >2.0 seconds to ensure accurate integration of the aromatic vs. aliphatic protons.

o Purity Check: Integrate the epoxide doublets (2.6—3.0 ppm). Compare against the septet of
the starting material (isobutyrophenone) at ~3.5 ppm.[2]

o Acceptance Criteria: >95% purity requires the integral of the SM septet to be <0.05
relative to the epoxide CH proton.

o Storage: The compound is prone to hydrolysis and rearrangement. Store at -20°C under
argon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 2-Phenyl-2-
(propan-2-yl)oxirane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092948/docs#technical-guide-spectroscopic-profile-
of-2-phenyl-2-propan-2-yl-oxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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